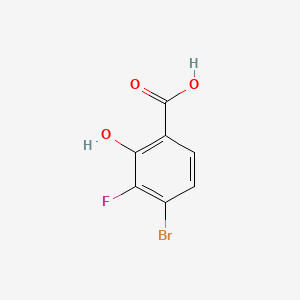

4-Bromo-3-fluoro-2-hydroxybenzoic acid

Descripción general

Descripción

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo-substituted 4-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is C7H4BrFO3, and its molecular weight is 235.00700 . The exact mass is 233.93300 .Aplicaciones Científicas De Investigación

Synthesis of Biaryl Intermediates

4-Bromo-3-fluoro-2-hydroxybenzoic acid: is utilized in the synthesis of biaryl intermediates. These intermediates are crucial in the development of various pharmaceuticals and agrochemicals. The compound’s ability to undergo palladium-mediated coupling reactions with aryl boronic acids makes it a valuable reagent in creating complex biaryl structures .

Development of Organic Electronics

The electronic properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid make it a candidate for use in organic electronics. Its molecular structure can be incorporated into organic semiconductors, which are used in the production of OLEDs (Organic Light Emitting Diodes) and other electronic devices.

Creation of Fluorinated Aromatic Compounds

This compound is also instrumental in the creation of fluorinated aromatic compounds. These compounds have significant applications in medicinal chemistry due to their enhanced stability and bioavailability. The fluorine atom introduces unique electronic effects that are beneficial in drug design .

Material Science Applications

In material science, 4-Bromo-3-fluoro-2-hydroxybenzoic acid contributes to the development of biomedical materials. Its structural properties allow for the creation of polymers and composites with specific characteristics, such as increased strength or biocompatibility.

Chemical Synthesis and Catalysis

The compound serves as a catalyst in various chemical reactions. Its reactivity can be harnessed to facilitate transformations that are otherwise challenging to achieve. This includes its role in the synthesis of heterocyclic compounds and aryl halides .

Environmental Studies

4-Bromo-3-fluoro-2-hydroxybenzoic acid: can be used in environmental studies to understand the fate of brominated and fluorinated compounds in nature. Its metabolic breakdown and interaction with biological systems can provide insights into the environmental impact of similar compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . These enzymes play a crucial role in the decarboxylation of amino acids, a process that is essential for the synthesis of various bioactive amines.

Mode of Action

4-Bromo-3-fluoro-2-hydroxybenzoic acid acts as an inhibitor of these enzymes . It binds to the active sites of these enzymes, preventing them from catalyzing the decarboxylation of their respective amino acid substrates .

Biochemical Pathways

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by 4-Bromo-3-fluoro-2-hydroxybenzoic acid affects the synthesis of bioactive amines. These amines are involved in various biochemical pathways, including neurotransmission and immune response .

Pharmacokinetics

This suggests that it can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system function .

Result of Action

The inhibition of HDC and Aromatic-L-amino acid decarboxylase by 4-Bromo-3-fluoro-2-hydroxybenzoic acid can lead to a decrease in the levels of bioactive amines. This can have various molecular and cellular effects, depending on the specific roles of these amines .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. It’s also important to note that the compound’s lipophilicity, as indicated by its Log Po/w value, can influence its distribution within the body .

Propiedades

IUPAC Name |

4-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWHARUAJCATOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

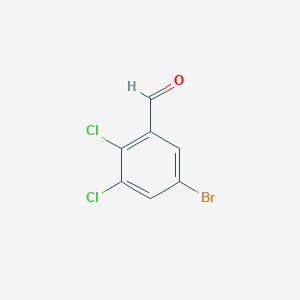

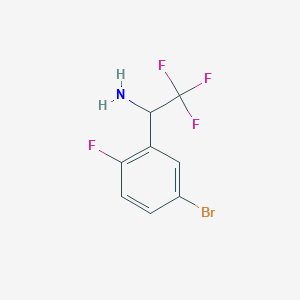

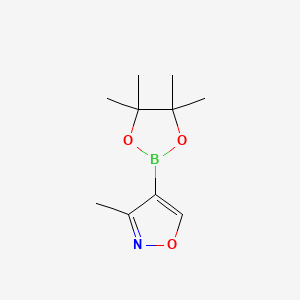

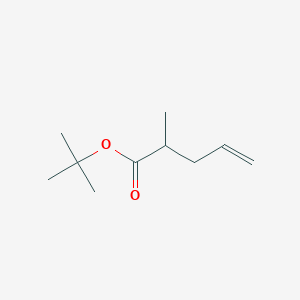

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)